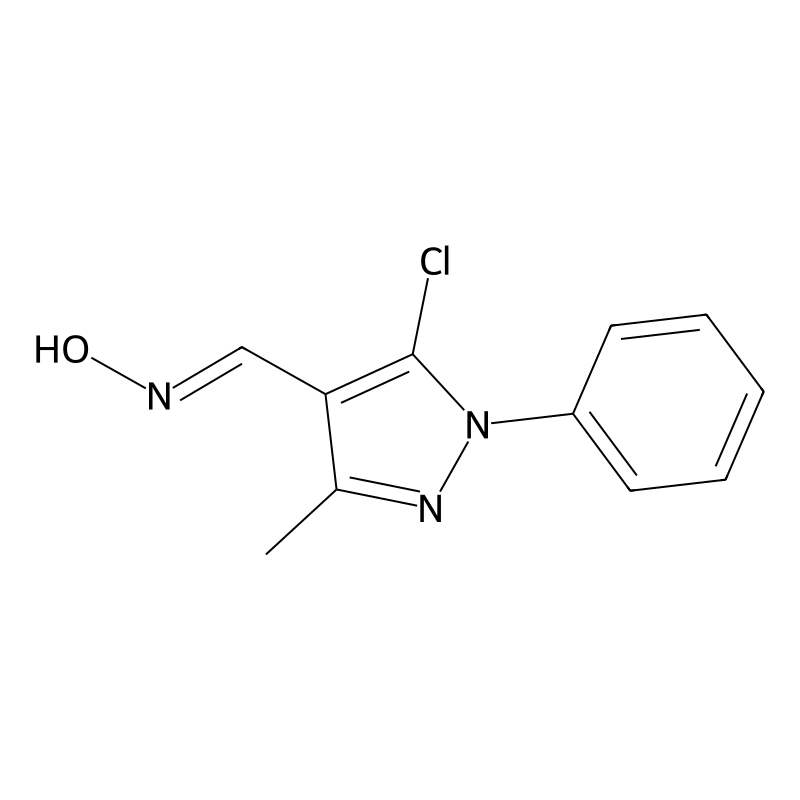

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound that belongs to the pyrazole family, characterized by its unique structure that includes a chloro group, a methyl group, and an aldehyde functional group. Its molecular formula is C₁₁H₉ClN₂O, and it has a molecular weight of approximately 220.66 g/mol. The compound is primarily recognized for its role as an intermediate in the synthesis of various pyrazole derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry .

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom can be substituted with nucleophiles, including amines and thiols.

- Condensation: It can participate in Knoevenagel condensation reactions, forming various derivatives .

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime exhibits a wide range of biological activities. Research indicates that compounds within the pyrazole class often demonstrate:

- Antimicrobial: Effective against various bacterial and fungal strains.

- Anti-inflammatory: Inhibits inflammatory pathways, potentially useful in treating inflammatory diseases.

- Antiviral: Shows activity against certain viral infections.

- Anticancer: Exhibits cytotoxic effects against cancer cell lines.

- Insecticidal and Herbicidal: Can act as pesticides in agricultural applications .

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is commonly achieved through the Vilsmeier-Haack reaction. This method involves treating 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride and dimethylformamide at low temperatures followed by heating to form the desired aldehyde. Subsequent treatment with hydroxylamine hydrochloride leads to the formation of the oxime derivative .

General Synthetic Route- Starting Material: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

- Vilsmeier-Haack Reaction:

- React with phosphorus oxychloride and dimethylformamide.

- Heat to obtain 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Formation of Oxime:

- React with hydroxylamine hydrochloride in an appropriate solvent.

- React with phosphorus oxychloride and dimethylformamide.

- Heat to obtain 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- React with hydroxylamine hydrochloride in an appropriate solvent.

The compound serves multiple purposes in various fields:

- Pharmaceuticals: As a building block for synthesizing drugs with antimicrobial, anti-inflammatory, and anticancer properties.

- Agriculture: Utilized as a precursor for developing herbicides and insecticides.

- Material Science: Potential applications in creating novel materials due to its reactive functional groups .

Studies have shown that 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime interacts with various biological targets. Its ability to modulate enzyme activity and influence cellular signaling pathways highlights its potential therapeutic uses. For instance, its antimicrobial properties may be linked to its interaction with bacterial cell membranes or specific metabolic pathways .

Several compounds share structural features with 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Contains a nitrophenyl group instead of chloro | Exhibits enhanced electronic properties |

| 5-Bromo-3-methyl-1-phenyloxazole | Bromine substitution at the 5-position | Different halogen may alter reactivity |

| 5-Amino-3-methyl-1-(pyridinyl)-pyrazole | Amino group substitution | Increased solubility and potential for hydrogen bonding |

| 5-Chloro-3-methylpyrazole | Lacks the phenyl substituent | More basic structure, affecting biological activity |

These compounds illustrate how variations in substituents can significantly influence the biological activity and chemical reactivity of pyrazole derivatives, highlighting the uniqueness of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in this context .